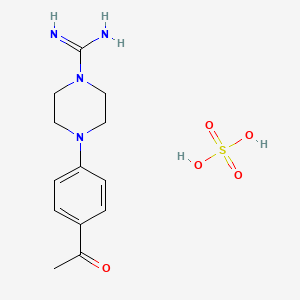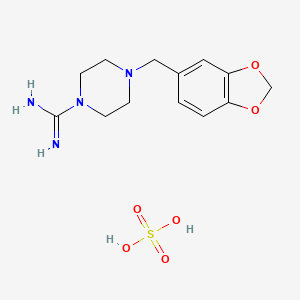![molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6](/img/structure/B1379883.png)
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is an organic compound that features a bromopyridine moiety attached to an oxazole ring, which is further connected to a methanol group
Métodos De Preparación
The synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a cyclization reaction with an appropriate nitrile to form the oxazole ring. The final step involves the reduction of the nitrile group to a methanol group under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mecanismo De Acción
The mechanism of action of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol include other bromopyridine derivatives and oxazole-containing molecules. For example:
6-Bromopyridin-3-ylmethanol: Lacks the oxazole ring but shares the bromopyridine and methanol groups.
3-(6-Chloropyridin-3-yl)-1,2-oxazol-5-yl]methanol: Similar structure but with a chlorine atom instead of bromine.
3-(6-Bromopyridin-3-yl)-1,2-oxazole: Lacks the methanol group but retains the bromopyridine and oxazole rings. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the individual components.
Propiedades
IUPAC Name |
[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKLAOSZJINGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
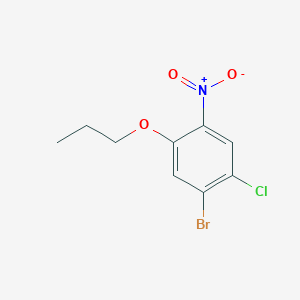

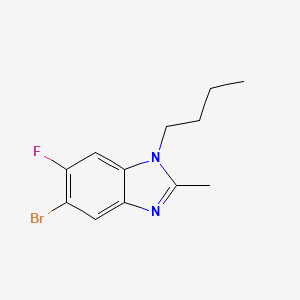
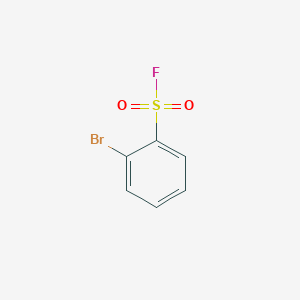

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
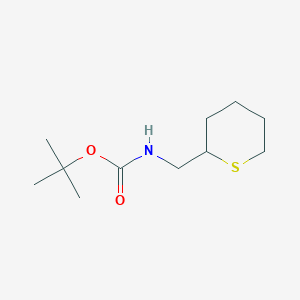
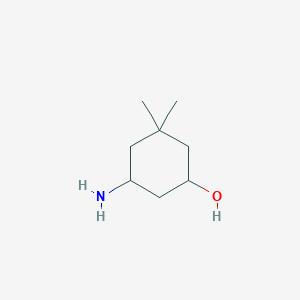
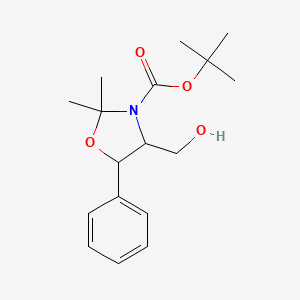
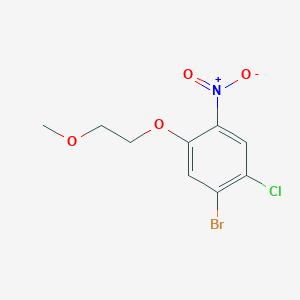
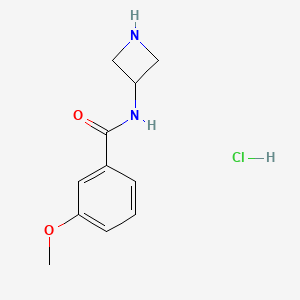
![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
